molecular formula C10H23N3 B1517161 {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine CAS No. 1019381-31-7

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Cat. No. B1517161
M. Wt: 185.31 g/mol
InChI Key: DWNORVYKHXAOKK-UHFFFAOYSA-N
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Description

“{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine” is a compound with the CAS Number: 1019381-31-7 . Its IUPAC name is 2-[4-(aminomethyl)-1-piperidinyl]-N,N-dimethylethanamine . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of “{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine” is C10H23N3 . Its molecular weight is 185.31 . The InChI code for this compound is 1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3 .


Physical And Chemical Properties Analysis

“{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine” is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Chemical Analysis

  • Asymmetric Synthesis : This chemical compound is involved in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines, highlighting its utility in creating compounds with potential biological activity. The synthesis process involves reduction and hydrogenolysis steps, demonstrating its application in complex chemical synthesis procedures (Froelich et al., 1996).

Analytical Profiling for Research Chemicals

  • Analytical Profiling : The compound has been characterized through various analytical techniques, including gas chromatography and mass spectrometry. This indicates its role in the identification and analysis of psychoactive substances, providing insights into their chemical properties and potential biological effects (De Paoli et al., 2013).

Pharmacological Studies and Drug Discovery

  • NMDA Receptor Activity : Research involving derivatives of piperidine, like diphenidine, explores the exploration of alternatives to arylcyclohexylamine-type substances, demonstrating NMDA receptor activity. This suggests its potential application in studying and developing novel therapeutics for conditions mediated by NMDA receptor dysfunction (Wallach et al., 2015).
  • Serotonin 5-HT1A Receptor Biased Agonists : Novel derivatives have shown to act as biased agonists of serotonin 5-HT1A receptors, indicating potential for the development of antidepressant drugs. These compounds have been evaluated for their pharmacological profile, including receptor affinity and selectivity, showcasing the compound's application in creating targeted therapies for depression (Sniecikowska et al., 2019).

Synthesis and Characterization for Analytical and Medicinal Chemistry

  • Synthetic Routes and Analytical Characterization : Studies have described the synthesis and analytical characterization of various derivatives, providing a foundation for the development of new chemical entities with potential therapeutic applications. The differentiation between isomeric compounds through specific analytical techniques underlines the importance of detailed chemical analysis in drug discovery (McLaughlin et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNORVYKHXAOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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